molecular formula C7H9N3O B1338610 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 39716-50-2

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Katalognummer B1338610
CAS-Nummer: 39716-50-2
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: IIIDPTXDTHOYRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a versatile scaffold in medicinal chemistry, with various derivatives showing a range of biological activities. For instance, derivatives of this compound have been reported to exhibit cardiotonic properties, inhibit platelet aggregation, lower blood pressure, and possess anti-inflammatory activity . The molecular structure of these compounds is crucial for their biological activity, as small changes can significantly affect their potency and efficacy.

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. For example, a lead-oriented scaffold with two diversity points was developed through a five-step process starting from 4-piperidone derivatives, yielding the target compounds in moderate overall yields . The key step often includes a one-pot solvent-free reaction, which is advantageous for the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dihydropyridazinone ring, which can influence the biological activity. X-ray crystallography has been used to map the three-dimensional structure of related compounds, revealing that the dihydropyridazinone ring can maintain a high degree of coplanarity with adjacent rings, which is important for biological activity . Substituents on the dihydropyridazinone ring, such as methyl groups, can cause minor perturbations in the molecular topology, affecting the potency of the compounds .

Chemical Reactions Analysis

The chemical reactivity of the pyridazin-3-ones is influenced by their electronic structure. Electrochemical reduction studies have shown that the first reduction typically occurs at the 4,5-double bond of the pyridazin-3-ones, leading to tetrahydro derivatives under certain conditions . Hydrazinolysis of related compounds can yield various derivatives, demonstrating the chemical versatility of the pyridazinone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermal stability and electronic structure, are important for their practical application. Thermal analysis has shown that some derivatives are thermostable up to their melting points . Computational studies, including density functional theory (DFT), have been employed to predict the molecular geometry, vibrational frequencies, and electronic properties, which are in good agreement with experimental data . These studies are essential for understanding the structure-activity relationships and optimizing the biological properties of these compounds.

Wissenschaftliche Forschungsanwendungen

Scaffold Development

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been explored as a lead-oriented scaffold with two diversity points in drug discovery. Borisov et al. (2013) developed a method for preparing derivatives of this compound, emphasizing its potential as a versatile scaffold for medicinal chemistry (Borisov et al., 2013).

Antihypertensive Potential

A study by Schenker and Salzmann (1979) highlighted the antihypertensive activity of several 3-hydrazinopyridazines, including l-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido-[4,3-c]pyridazine, underlining its potential for clinical use in hypertension management (Schenker & Salzmann, 1979).

Chemical Synthesis

The synthesis of novel 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones, a closely related compound, was described by Muylaert et al. (2014). This synthesis opens up possibilities to explore this scaffold in medicinal chemistry (Muylaert et al., 2014).

Histamine Receptor Antagonists

Tao et al. (2011) synthesized novel 4,5-fused pyridazinones as histamine H₃ receptor antagonists. Among these, derivatives of 5,6,7,8-tetrahydro-2H-phthalazin-1-one showed high affinity and potency in functional assays (Tao et al., 2011).

Vasodilator Pharmacokinetics

Reece, Cozamanis, and Zacest (1984) studied the pharmacokinetics of endralazine, a vasodilator structurally related to 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, highlighting its effectiveness in hypertension management (Reece, Cozamanis, & Zacest, 1984).

Platelet Aggregation Inhibitors

The synthesis of 6-aryl-5-amino-3(2H)-pyridazinones, which showed potential as platelet aggregation inhibitors, was reported by Estevez, Raviña, and Sotelo (1998). These derivatives include compounds related to the 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine nucleus (Estevez, Raviña, & Sotelo, 1998).

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIDPTXDTHOYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.